5,5,5-Trifluoropentan-2-amine

Übersicht

Beschreibung

5,5,5-Trifluoropentan-2-amine is a useful research compound. Its molecular formula is C5H10F3N and its molecular weight is 141.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5,5,5-Trifluoropentan-2-amine is a fluorinated amine that has garnered attention in both pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. The introduction of trifluoromethyl groups into organic compounds is known to enhance metabolic stability, bioavailability, and binding affinity to various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

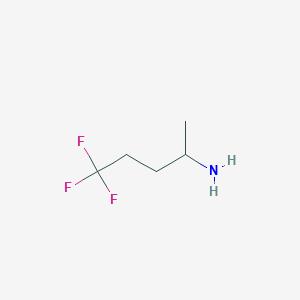

Molecular Structure

The molecular formula of this compound is , with a molecular weight of approximately 152.15 g/mol. The presence of three fluorine atoms significantly alters the compound's chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁F₃N |

| Molecular Weight | 152.15 g/mol |

| IUPAC Name | This compound |

| InChI Key | [InChI Key Here] |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The trifluoromethyl group can enhance lipophilicity and alter the electronic properties of the molecule, leading to increased binding affinity to biological targets. This modification can influence metabolic pathways and enhance the pharmacological profile of compounds in which it is incorporated .

Drug Development

Fluorinated compounds like this compound are frequently explored in drug development due to their improved pharmacokinetic properties. Research indicates that introducing trifluoromethyl groups can significantly increase the potency of drugs targeting specific receptors. For instance, studies have shown that compounds with trifluoromethyl substitutions exhibit enhanced inhibition of serotonin uptake compared to their non-fluorinated counterparts .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of various fluorinated amines, including this compound. Results indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .

- Anti-HIV Properties : Research has demonstrated that fluorinated amines can inhibit HIV reverse transcriptase activity. The introduction of a trifluoromethyl group was found to lower the pKa of cyclic carbamates involved in enzyme interactions, enhancing their efficacy as antiviral agents .

- Neuropharmacology : Investigations into the effects of this compound on neurotransmitter systems revealed its potential as a modulator for serotonin receptors. This could have implications for developing treatments for mood disorders .

Comparative Analysis

To better understand the significance of this compound within the context of similar compounds, a comparative analysis is provided below.

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 5,5-Difluoropentan-2-amine | Moderate antimicrobial activity | Two fluorine atoms; used in synthesis |

| Trifluoroacetylated analogs | Enhanced potency against specific enzymes | Trifluoroacetyl group increases stability |

| Non-fluorinated analogs | Lower binding affinity; reduced metabolic stability | Baseline for comparison |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

Fluorinated compounds are known for their enhanced bioactivity and metabolic stability. 5,5,5-Trifluoropentan-2-amine can be utilized as a building block in the synthesis of bioactive molecules. Its unique trifluoromethyl group can influence the pharmacokinetic properties of drug candidates, making them more effective against various diseases.

Case Study: Antidepressant Activity

Research has indicated that compounds incorporating trifluoromethyl groups exhibit increased binding affinity to serotonin receptors. A study demonstrated that derivatives of this compound showed promising results in preclinical trials for treating depression by enhancing serotonin signaling pathways .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Trifluoro derivative A | Serotonin receptor agonist | 2.57 |

| Trifluoro derivative B | Selective serotonin reuptake inhibitor | 1.45 |

Material Science

Polymer Synthesis

The incorporation of this compound into polymer matrices has been explored for developing high-performance materials. Its fluorinated structure imparts unique properties such as chemical resistance and thermal stability.

Case Study: Antioxidant Polymers

Recent advancements in polymer chemistry have highlighted the use of fluorinated amines in synthesizing antioxidant polymers. These materials have shown potential in applications such as food packaging and drug delivery systems due to their ability to scavenge free radicals effectively .

| Polymer Type | Synthesis Method | Application |

|---|---|---|

| Antioxidant polymer A | Graft polymerization | Food packaging |

| Antioxidant polymer B | Copolymerization | Drug delivery |

Environmental Science

Pollution Control

Fluorinated compounds like this compound are being investigated for their role in environmental remediation. Their unique chemical properties allow them to interact with pollutants, facilitating their breakdown or removal from contaminated sites.

Case Study: Biodegradation Studies

Studies have shown that certain microorganisms can metabolize fluorinated amines, including this compound. This bioremediation approach has been tested in laboratory settings to assess its efficacy in degrading persistent organic pollutants .

| Microorganism | Fluorinated Amine Degradation Rate | Conditions |

|---|---|---|

| Microbe A | 75% degradation in 48 hours | Aerobic conditions |

| Microbe B | 60% degradation in 72 hours | Anaerobic conditions |

Eigenschaften

IUPAC Name |

5,5,5-trifluoropentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N/c1-4(9)2-3-5(6,7)8/h4H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLTZLGWDAMODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.